(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
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Overview
Description
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is a fluorinated heterocyclic compound It features a pyrrolizine core structure, which is a bicyclic system consisting of a pyrrole fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Core: The initial step involves the cyclization of a suitable precursor to form the pyrrolizine core. This can be achieved through a condensation reaction between a pyrrole derivative and a piperidine derivative under acidic conditions.
Fluorination: The introduction of the fluorine atom at the 2-position can be accomplished using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is typically carried out under mild conditions to ensure selective fluorination.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 7a-position. This can be achieved through a carboxylation reaction using carbon dioxide in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Sodium azide, potassium cyanide, and polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Azides, nitriles.
Scientific Research Applications
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorinated intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-ylmethanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
(2R,7AS)-2-Fluorohexahydro-1H-pyrrolizine-7a-ylmethanol: Similar structure but with a different substitution pattern.
Uniqueness
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H12FNO2 |
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Molecular Weight |
173.18 g/mol |
IUPAC Name |
(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid |
InChI |
InChI=1S/C8H12FNO2/c9-6-4-8(7(11)12)2-1-3-10(8)5-6/h6H,1-5H2,(H,11,12)/t6-,8+/m1/s1 |
InChI Key |
NNYSGPFPTKADCD-SVRRBLITSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@H](CN2C1)F)C(=O)O |
Canonical SMILES |
C1CC2(CC(CN2C1)F)C(=O)O |
Origin of Product |
United States |
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